1-(4H-1,2,4-Triazol-4-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
21565-40-2 |
|---|---|
Molecular Formula |
C4H5N3O |
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1-(1,2,4-triazol-4-yl)ethanone |
InChI |
InChI=1S/C4H5N3O/c1-4(8)7-2-5-6-3-7/h2-3H,1H3 |
InChI Key |
CTLKWDNYOOIAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=NN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4H-1,2,4-Triazol-4-yl)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of hydrazine with acetic anhydride to form 1,2,4-triazole. This intermediate is then reacted with acetyl chloride under controlled conditions to yield 1-(4H-1,2,4-Triazol-4-yl)ethanone .
Industrial Production Methods: In industrial settings, the production of 1-(4H-1,2,4-Triazol-4-yl)ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Cycloaddition Reactions
This compound participates in regioselective 1,3-dipolar cycloadditions with sulfonyl azides. Key findings include:
-
Reaction with sulfonyl azides : Forms 4H-1,2,3-triazole intermediates, which undergo further transformations depending on substituents and solvents .
-
Regioselectivity : Density functional theory (DFT) calculations confirm a preference for asynchronous bond formation, producing a single regioisomer .
-
Solvent effects : Ethanol promotes cycloreversion pathways, yielding diazoketones, while 1,4-dioxane favors elimination pathways .
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions:
-
Oxidation to carboxylic acid : Using KMnO₄ in acidic media yields 1-(4H-1,2,4-Triazol-4-yl)acetic acid.
-
Selectivity : Electron-withdrawing triazole substituents enhance oxidation rates compared to aliphatic ketones.
Nucleophilic Substitution
The triazole ring facilitates nucleophilic displacement reactions:
-
Alkylation/arylation : Reacts with alkyl halides (e.g., methyl iodide) or aryl iodides in the presence of Cu(OAc)₂ and Cs₂CO₃ in DMF at 110°C to form N-alkylated/arylated derivatives .
-
Thiol substitution : Mercapto-substituted derivatives form via reaction with thiourea or thiosemicarbazides .
Condensation Reactions
The ketone group participates in condensation with amines and hydrazines:
-
Schiff base formation : Reacts with arylhydrazines to produce hydrazones, which cyclize into 1,2,4-triazolo[3,4-b]thiadiazines under acidic conditions .
-
Knoevenagel condensation : Forms α,β-unsaturated ketones with active methylene compounds (e.g., malononitrile) .
Metal Coordination
The triazole nitrogen atoms act as ligands for transition metals:
-
Cu(II) complexes : Forms stable complexes with copper(II) acetate, used as catalysts in Ullmann-type coupling reactions .
-
Biological relevance : Metal coordination enhances interactions with enzymes like phytoene desaturase (PDS), relevant in herbicide design .
Mechanistic Insights
-
Cycloaddition pathways : DFT studies reveal that electron-deficient sulfonyl azides accelerate reaction kinetics via lower activation barriers (ΔG‡ ≈ 28.6 kcal/mol for cycloreversion) .
-
Elimination vs. cycloreversion : Energy barriers favor elimination pathways by >13 kcal/mol in non-polar solvents .
Scientific Research Applications
1-(4H-1,2,4-Triazol-4-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-Triazol-4-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For example, in anticancer research, the compound may inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Triazole Isomerism and Electronic Effects
- 1,2,4-Triazoles (e.g., target compound, 5i, 5j): These isomers are prevalent in agrochemicals (e.g., tebuconazole in ) due to their ability to form stable hydrogen bonds and resist metabolic degradation . The acetyl group in the target compound may enhance electrophilicity at the triazole ring.
- 1,2,3-Triazoles (e.g., ): These derivatives often exhibit stronger π-π interactions with aromatic systems, as seen in the nitrophenyl-substituted oxime derivative . The 1,2,3-triazole core is also common in click chemistry applications.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group in enhances antibacterial activity, likely by increasing electrophilicity and interaction with microbial enzymes .
- Halogenated Aromatics : Chloro and bromo substituents (e.g., 5i, 5j, 5k in ) improve lipophilicity, aiding membrane penetration in antifungal applications .
- Thioether Linkages : Compounds like 5i–5k exhibit enhanced bioactivity due to sulfur’s polarizability and ability to form disulfide bonds .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 1 | Pd(OAc)₂, DMF, 80°C | 75 | 90 | |
| 2 | Recrystallization (EtOH) | - | 99 |
Advanced: How can discrepancies in NMR and HRMS data be resolved during structural validation?
Discrepancies often arise from tautomerism in the triazole ring or residual solvents. Methodological solutions include:
- Variable-temperature NMR : To observe dynamic equilibria of tautomers.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.
- X-ray crystallography : Use SHELX-2018 for refinement to resolve ambiguous electron density maps .
Basic: Which analytical techniques are recommended for purity assessment?
- HPLC : Use C18 columns with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) .
- Melting point analysis : Compare observed values (e.g., 150–152°C) with literature data to detect impurities .
Advanced: How to design experiments evaluating antimicrobial activity?
- MIC assays : Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram−) using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Monitor bacterial reduction over 24 hours at 2× MIC.
- Synergy studies : Combine with fluconazole to assess enhanced antifungal activity .
Q. Table 2: Example Antibacterial Data
| Strain | MIC (μg/mL) | Time-Kill (log₁₀ CFU/mL reduction) |
|---|---|---|
| S. aureus | 8 | 3.2 (12 h) |
| E. coli | 16 | 2.8 (24 h) |
Basic: What crystallographic tools are suitable for determining its crystal structure?
- Data collection : Mo Kα radiation (λ = 0.71073 Å) on a Bruker D8 Venture diffractometer.
- Refinement : SHELXL-2018 for least-squares refinement; ORTEP-3 for thermal ellipsoid visualization .
Advanced: How to establish structure-activity relationships (SAR) for triazole derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenyl ring to enhance lipophilicity and target binding.
- Docking studies : Use AutoDock Vina to model interactions with fungal CYP51 (target for antifungals) .
Basic: What are the thermal stability profiles, and how are they measured?
- DSC/TGA : Heating rate 10°C/min under N₂; degradation onset typically >200°C.
- Kinetic analysis : Apply Flynn-Wall-Ozawa method to determine activation energy .
Advanced: How to address low regioselectivity in triazole alkylation reactions?
- Directing groups : Use -NO₂ or -OMe to steer alkylation to the desired position.
- Microwave-assisted synthesis : Reduce reaction time and improve selectivity (e.g., 100°C, 30 min) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
Advanced: How to identify metabolic byproducts in pharmacological studies?
- LC-MS/MS : Acquire fragmentation patterns in positive ion mode (ESI+).
- Microsomal incubation : Use rat liver microsomes with NADPH cofactor; quench with ice-cold acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
